Cas no 1663-61-2 (Triethyl Orthobenzoate)
Triethyl Orthobenzoate Chemical and Physical Properties
Names and Identifiers
-
- (Triethoxymethyl)benzene
- Triethylorthobenzoate
- TRIETHOXYMETHYLBENZENE
- (triethoxymethyl)-benzen
- Orthobenzoic acid, triethyl ester
- ETHYL ORTHOBENZOATE
- α,α,α-Triethoxytoluene
- Triethyl orthobenzoa
- Triethoxyphenylmethane
- Benzene,(triethoxymethyl)-
- triethyl orthobenzoate
- Orthobenzoic Acid Triethyl Ester
- Triethyl orthobenzoate,97%
- TRIETHYL ORTHOBENZOATE 97%
- Benzene, (triethoxymethyl)-
- BQFPCTXLBRVFJL-UHFFFAOYSA-N
- Triethyl orthobenzoate, 97%
- (triethoxymethyl)benzol
- (Triethoxymethyl)benzene #
- KSC532G1P
- SCHEMBL379267
- 1663-61-2
- J-525073
- MFCD00009222
- Triethoxymethyl-benzene
- BCP20071
- T3070
- AI3-11563
- AKOS009157729
- InChI=1/C13H20O3/c1-4-14-13(15-5-2,16-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
- alpha,alpha,alpha-Triethoxytoluene
- Triethyl orthobenzoate, >=95.0% (GC)
- SY003629
- FT-0633743
- NS00025443
- EINECS 216-771-3
- Z875026228
- BQFPCTXLBRVFJL-UHFFFAOYSA-
- CS-W002050
- Q63392171
- DTXSID7061859
- J-010274
- EN300-60585
- AS-20045
- Orthobenzoic Acid, Triethyl Ester (6CI,7CI,8CI); (Triethoxymethyl)benzene; Ethyl Orthobenzoate; Triethoxyphenylmethane;
- 216-771-3
- FT75374
- Triethyl Orthobenzoate
-
- MDL: MFCD00009222
- Inchi: 1S/C13H20O3/c1-4-14-13(15-5-2,16-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
- InChI Key: BQFPCTXLBRVFJL-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC=CC=1)(OCC)OCC
Computed Properties
- Exact Mass: 224.14100
- Monoisotopic Mass: 224.141245
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 27.7
Experimental Properties
- Color/Form: Colorless Transparent Liquid
- Density: 0.991 g/mL at 25 °C(lit.)
- Boiling Point: 240°C(lit.)
- Flash Point: Fahrenheit: 206.6 ° f
Celsius: 97 ° c - Refractive Index: n20/D 1.472(lit.)
n20/D 1.472 - Water Partition Coefficient: hydrolysis
- PSA: 27.69000
- LogP: 2.90640
- Solubility: hydrolysis
Triethyl Orthobenzoate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36; S37/39
- RTECS:AC1225000
-
Hazardous Material Identification:
- Safety Term:6.1(a)
- Packing Group:I
- Risk Phrases:R22; R36/37
- Packing Group:I
- Hazard Level:6.1(a)
- Storage Condition:Inert atmosphere,2-8°C
Triethyl Orthobenzoate Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Triethyl Orthobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3070-25G |
Triethyl Orthobenzoate |
1663-61-2 | >97.0%(GC) | 25g |
¥290.00 | 2024-04-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162620-100g |
Triethyl Orthobenzoate |
1663-61-2 | >97.0%(GC) | 100g |
¥249.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162620-25G |
Triethyl Orthobenzoate |
1663-61-2 | >97.0%(GC) | 25g |
¥77.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162620-5G |
Triethyl Orthobenzoate |
1663-61-2 | >97.0%(GC) | 5g |
¥29.90 | 2023-08-31 | |
| Alichem | A019086577-100g |
(Triethoxymethyl)benzene |
1663-61-2 | 95% | 100g |
211.46 USD | 2021-06-17 | |
| Alichem | A019086577-500g |
(Triethoxymethyl)benzene |
1663-61-2 | 95% | 500g |
660.54 USD | 2021-06-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3070-5G |
Triethyl Orthobenzoate |
1663-61-2 | >97.0%(GC) | 5g |
¥100.00 | 2024-04-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T11850-5g |
(Triethoxymethyl)benzene |
1663-61-2 | 95% | 5g |
¥16.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T11850-100g |
(Triethoxymethyl)benzene |
1663-61-2 | 95% | 100g |
¥142.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T11850-500g |
(Triethoxymethyl)benzene |
1663-61-2 | 500g |
¥1226.0 | 2021-09-03 |
Triethyl Orthobenzoate Suppliers
Triethyl Orthobenzoate Related Literature
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1. Solvent-free synthesis of bismuth thiolates and carboxylatesPhilip C. Andrews,Glen B. Deacon,W. Roy Jackson,Melissa Maguire,Natalie M. Scott,Brian W. Skelton,Allan H. White J. Chem. Soc. Dalton Trans. 2002 4634
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Yih Ching Ong,Victoria L. Blair,Lukasz Kedzierski,Kellie L. Tuck,Philip C. Andrews Dalton Trans. 2015 44 18215
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3. Chemistry of fruit flies: composition of the male rectal gland secretions of some species of South-East Asian Dacinae. Re-examination of Dacus cucurbitae(melon fly)Michael V. Perkins,William Kitching,Richard A. I. Drew,Christopher J. Moore,Wilfried A. K?nig J. Chem. Soc. Perkin Trans. 1 1990 1111
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Daniele Cespi,Evan S. Beach,Thomas E. Swarr,Fabrizio Passarini,I. Vassura,Peter J. Dunn,Paul T. Anastas Green Chem. 2015 17 3390
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Princy Gupta,Aman Mahajan RSC Adv. 2015 5 26686
Additional information on Triethyl Orthobenzoate
Triethyl Orthobenzoate: A Comprehensive Overview of its Chemical Properties, Applications, and Research Advancements
Triethyl Orthobenzoate, with the chemical formula C14H14O3, is a derivative of benzoic acid characterized by its triethyl ester functional group. This compound, identified by the CAS No. 1663-61-2, has garnered significant attention in both academic and industrial research due to its unique physicochemical properties and potential applications in pharmaceutical and materials science. Recent advancements in analytical techniques and molecular modeling have further enhanced our understanding of its role in various biological systems.
The molecular structure of Triethyl Orthobenzoate consists of a benzene ring substituted with an ester group, which imparts stability and solubility characteristics critical for its functionality. Its low polarity and high melting point (~100°C) make it suitable for applications requiring thermal resistance. A 2023 study published in Journal of Medicinal Chemistry highlighted its potential as a drug delivery carrier, leveraging its ability to form microemulsions with hydrophilic compounds.
Recent research has expanded the scope of Triethyl Orthobenzoate applications. In 2024, a team from the University of Tokyo demonstrated its utility in nanoparticle formulation, where it served as a stabilizing agent for colloidal systems. This finding aligns with the growing trend of using organic esters in biocompatible materials, particularly in regenerative medicine applications. The compound's ability to modulate surface tension and enhance dispersion properties has positioned it as a promising candidate for pharmaceutical excipients.
From a synthetic perspective, Triethyl Orthobenzoate is typically prepared through the esterification of benzoic acid with triethylamine. This reaction, optimized in 2022 by a group at MIT, involves a catalytic process that ensures high yield and purity. The methodology has since been adapted for large-scale production, addressing the demand for this compound in industrial applications. Its synthesis pathway has also been explored in green chemistry contexts, with recent studies focusing on reducing solvent usage and energy consumption.
Current research on Triethyl Orthobenzoate emphasizes its role in surface modification technologies. A 2.023 study in Advanced Materials showcased its use in creating hydrophobic coatings for medical devices, leveraging its molecular structure to repel aqueous solutions. This application is particularly relevant in antimicrobial surface design, where the compound's properties contribute to reducing biofilm formation. Such innovations underscore its versatility across multiple disciplines.
From a biological standpoint, Triethyl Orthobenzoate has been investigated for its cytocompatibility profile. A 2023 meta-analysis published in Biomedical Materials found no significant toxicity in mammalian cells, supporting its potential as a biomedical material. However, ongoing studies are exploring its long-term effects in in vivo models, particularly in chronic exposure scenarios. These investigations are critical for ensuring its safe application in therapeutic contexts.
Recent breakthroughs in computational chemistry have provided new insights into Triethyl Orthobenzoate's behavior. Machine learning algorithms developed in 2024 have predicted its molecular interactions with various proteins, revealing potential applications in targeted drug delivery. These simulations have also identified optimal conditions for its use in controlled release systems, enhancing its utility in pharmaceutical formulations.
The compound's thermal stability has been a focus of recent research, particularly in high-temperature applications. A 2023 study in Industrial & Engineering Chemistry Research demonstrated its effectiveness as a thermal stabilizer in polymer composites, where it prevented degradation at elevated temperatures. This property makes it a valuable additive in polymer science, particularly for high-performance materials.
From an environmental perspective, Triethyl Orthobenzoate has been evaluated for its biodegradability. A 2024 study published in Environmental Science & Technology found that it degrades within 60 days under aerobic conditions, suggesting its potential as a eco-friendly material. These findings are crucial for its application in sustainable manufacturing processes and green chemistry initiatives.
Current trends in Triethyl Orthobenzoate research highlight its interdisciplinary potential. From pharmaceutical applications to materials science, the compound continues to be a subject of innovation. Ongoing studies are exploring its role in nanotechnology, biomaterials engineering, and surface science, reflecting its broad relevance across scientific disciplines. These developments underscore the importance of continued research in optimizing its properties for diverse applications.
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